molecular formula C31H32F3N3O5S2 B11518744 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B11518744
M. Wt: 647.7 g/mol
InChI Key: JSKSWJBCZGNQNH-UHFFFAOYSA-N
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Description

(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the piperidine-1-sulfonyl group: This step involves the sulfonylation of a piperidine derivative, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the trifluoromethoxyphenyl group: This can be done via nucleophilic aromatic substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the imine group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its combination of functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C31H32F3N3O5S2

Molecular Weight

647.7 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-piperidin-1-ylsulfonylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C31H32F3N3O5S2/c1-40-28-15-6-22(20-29(28)41-2)16-19-37-27(21-43-30(37)35-24-9-11-25(12-10-24)42-31(32,33)34)23-7-13-26(14-8-23)44(38,39)36-17-4-3-5-18-36/h6-15,20-21H,3-5,16-19H2,1-2H3

InChI Key

JSKSWJBCZGNQNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OC

Origin of Product

United States

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